Amylin (8-37) is a truncated analog of the native amylin peptide, primarily derived from rat and mouse sources. Amylin is a glucoregulatory hormone co-secreted with insulin by pancreatic beta cells. The compound plays a significant role in glucose metabolism, influencing insulin sensitivity and lipid metabolism. Amylin (8-37) specifically acts as an antagonist at the amylin receptor, inhibiting the actions of amylin and thus affecting glucose uptake and glycogen deposition in muscle tissues .
The synthesis of Amylin (8-37) employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by stepwise addition of protected amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the complete assembly of the peptide chain, it is cleaved from the resin and deprotected to yield the final product .
In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification of synthesized peptides is typically achieved through high-performance liquid chromatography, followed by characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.
Amylin (8-37) consists of 30 amino acids, forming a truncated version of the full-length amylin peptide (1-37). The sequence alteration results in distinct biological properties compared to its full-length counterpart.
Amylin (8-37) primarily undergoes peptide bond formation reactions during synthesis. Post-synthesis, it may participate in oxidation and reduction reactions, particularly involving its amino acid side chains.
Common reagents used in these reactions include:
The primary products formed include the desired peptide sequence along with potential by-products from incomplete reactions or side reactions. Purification steps are crucial to isolate the target peptide effectively .
Amylin (8-37) exerts its effects by selectively inhibiting amylin receptors, which are complexes formed by calcitonin receptors and receptor activity-modifying proteins. This inhibition leads to alterations in glucose uptake and glycogen deposition in muscle tissues, enhancing insulin sensitivity while also impacting lipid metabolism .
Research indicates that Amylin (8-37) reduces plasma insulin levels and enhances muscle insulin sensitivity in both normal and insulin-resistant models. It has been shown to correct hormone-induced insulin resistance while increasing basal plasma triglycerides .
While specific physical properties like melting point or solubility were not detailed in the sources reviewed, peptides generally exhibit properties such as stability under controlled conditions.
Amylin (8-37), being a peptide, is expected to be sensitive to hydrolysis under extreme pH or temperature conditions. Its stability can be influenced by factors such as pH, temperature, and storage conditions.
Relevant analyses often include:
Amylin (8-37) has various scientific applications:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: